![molecular formula C21H23FN2O3 B4439242 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4439242.png)
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as FPBA, is a synthetic compound that has been investigated for its potential use in scientific research. This molecule is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been investigated for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been shown to have an effect on the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Mechanism of Action
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which means that it enhances the activity of this receptor. The sigma-1 receptor is involved in a variety of cellular processes, including calcium signaling, protein folding, and the regulation of ion channels. By enhancing the activity of this receptor, 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide may have an effect on these processes.
Biochemical and Physiological Effects:
1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that are involved in the regulation of mood and behavior. 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has also been shown to have an effect on the activity of ion channels, which are involved in the regulation of cellular processes. Additionally, 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have an effect on calcium signaling, which is involved in a variety of cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is that it has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. This makes it a useful tool for investigating the role of the sigma-1 receptor in these processes. However, one limitation of using 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide.
Future Directions
There are several future directions for research involving 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide. One area of research could focus on investigating the role of the sigma-1 receptor in cellular processes, particularly in the field of neuroscience. Another area of research could focus on developing new compounds that are similar to 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide but have improved properties, such as increased selectivity for the sigma-1 receptor. Additionally, future research could investigate the potential therapeutic applications of 1-(2-fluorobenzoyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide and related compounds.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-27-17-8-6-15(7-9-17)14-23-20(25)16-10-12-24(13-11-16)21(26)18-4-2-3-5-19(18)22/h2-9,16H,10-14H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMYILNGUGSQEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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